2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine
Description
Piperidine Ring Conformations
The piperidine ring adopts a chair conformation, with substituents occupying either axial or equatorial positions. The 2-oxadiazolyl group’s orientation is governed by steric and electronic factors:
Oxadiazole Ring Geometry
The 1,2,4-oxadiazole ring is planar, with alternating single and double bonds. The 3-ethyl group introduces steric bulk, potentially influencing torsional angles between the oxadiazole and piperidine rings. The nitrogen atoms in the oxadiazole contribute to resonance stabilization, affecting electron density distribution.
Intermolecular Interactions
In solution, hydrogen bonding between the piperidine’s nitrogen and oxadiazole’s oxygen atoms may occur, though this is less likely due to the oxadiazole’s electron-deficient nature. Van der Waals interactions dominate in solid-state arrangements.
Crystallographic Data and Solid-State Arrangement
Crystallographic data for this compound are not explicitly reported in the provided sources. However, insights can be inferred from analogous structures:
Packing Motifs
- Hydrogen-Bonding Networks : Piperidine derivatives often form intermolecular hydrogen bonds via their secondary amine. In this compound, the piperidine’s NH may participate in weak hydrogen bonds with oxadiazole oxygen atoms.
- π-Stacking : The planar oxadiazole ring could engage in π-π interactions with aromatic systems in co-crystallized molecules, though this is speculative without explicit data.
Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
¹H NMR :
| Proton Environment | Expected δ (ppm) | Multiplicity |
|---|---|---|
| Piperidine (CH₂) | 1.5–2.5 | m |
| Piperidine (NH) | 2.1–2.8 | br s |
| Ethyl (CH₃) | 1.2–1.5 | t |
| Ethyl (CH₂) | 2.6–3.0 | q |
¹³C NMR :
| Carbon Environment | Expected δ (ppm) |
|---|---|
| Piperidine (C₂) | 45–55 |
| Oxadiazole (C₃) | 160–170 |
| Ethyl (CH₃) | 10–15 |
These values align with trends observed in oxadiazole-piperidine hybrids.
Infrared (IR) Spectroscopy
Key absorption bands include:
Mass Spectrometry (MS)
The molecular ion peak is expected at m/z 181.23 (C₉H₁₅N₃O⁺). Fragmentation patterns may include:
- Loss of Ethyl Group : m/z 153.12 (C₇H₁₁N₃O⁺).
- Cleavage at Piperidine-Oxadiazole Bond : m/z 99.13 (C₆H₁₁N²⁺).
Comparative Analysis with Analogues
| Property | This compound | 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine |
|---|---|---|
| Conformational Stability | Axial preference due to reduced steric strain | Equatorial preference for substituents |
| Spectroscopic Shifts | Piperidine NH ~2.5 ppm (¹H NMR) | Piperidine NH ~2.8 ppm (¹H NMR) |
| Solid-State Interactions | Weak H-bonding via NH–N/CH₂–O | Potential π-stacking with aromatic co-crystals |
Data for 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine are inferred from .
Structure
2D Structure
Properties
IUPAC Name |
3-ethyl-5-piperidin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c1-2-8-11-9(13-12-8)7-5-3-4-6-10-7/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZIRHZDSOSSKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2CCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655407 | |
| Record name | 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036454-35-9 | |
| Record name | 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the 1,2,4-Oxadiazole Ring
The predominant method for constructing the 1,2,4-oxadiazole core is the cyclization of amidoximes with carboxylic acid derivatives, such as esters or acid chlorides, under basic or coupling reagent conditions.
| Method | Starting Materials | Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Amidoxime + Acyl Chloride | Amidoxime + Acyl chloride | Pyridine or TBAF catalyst, reflux | Moderate (variable) | Classic Tiemann and Krüger method; can produce side products |
| Amidoxime + Carboxylic Acid Esters | Amidoxime + methyl/ethyl esters | Coupling reagents (EDC, DCC, CDI, TBTU, T3P), room temp to reflux | 11–90% | Simple purification but sometimes long reaction times |
| Amidoxime + Carboxylic Acid (activated by Vilsmeier reagent) | Amidoxime + carboxylic acid | One-pot, mild conditions | 61–93% | High yields, simple purification |
| 1,3-Dipolar Cycloaddition | Nitrile oxide + nitrile | Pt(IV) catalyst, mild | Low to moderate | Limited by catalyst cost and solubility issues |
These methods have been reviewed comprehensively in recent literature, highlighting their advantages and limitations, including yield variability and purification challenges.
Reduction and Functional Group Modifications
In some synthetic routes, reduction steps are employed to modify intermediates or final compounds, for example, using sodium borohydride or lithium aluminum hydride to reduce pyridinium salts or other intermediates to the corresponding piperidine derivatives.
Alternative Synthetic Routes
Other innovative methods include:
One-pot syntheses under superbase conditions (NaOH/DMSO) at room temperature for 3,5-disubstituted oxadiazoles, though with moderate to long reaction times and variable yields.
Tandem reactions involving nitroalkenes and nitriles in the presence of superacids like triflic acid, yielding oxadiazoles rapidly but requiring resistant starting materials.
Photoredox-catalyzed [3+2] cycloadditions under visible light for trisubstituted oxadiazoles, offering green chemistry advantages but with moderate yields.
However, these methods are less commonly applied specifically for this compound synthesis.
Summary Table of Key Preparation Parameters
| Step | Reaction Type | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Oxadiazole ring formation | Amidoxime + ethyl piperidine-3-carboxylate (ester) | Reflux in ethanol/KOH, 6–8 h | 62–68 | High purity (>95%) |
| 2 | Alkylation (methylene bridge formation) | 5-(chloromethyl)-3-ethyl-1,2,4-oxadiazole + piperidine | DMF/K₂CO₃, 80–90°C, 12–16 h | 55–60 | Selectivity >90% |
| 3 | Purification | Column chromatography, crystallization | Ambient | N/A | Essential for >95% purity |
Research Findings and Analysis
The cyclization of amidoximes with carboxylic acid esters under basic conditions remains the most reliable method for the oxadiazole ring formation, balancing reaction simplicity and yield.
The nucleophilic substitution to introduce the piperidine ring is efficient but requires careful control of reaction time and temperature to maximize yield and selectivity.
Reduction steps using hydride reagents are effective for modifying intermediates but must be optimized to avoid over-reduction or side reactions.
Despite multiple synthetic routes, challenges such as long reaction times, purification difficulties, and moderate yields persist, motivating ongoing research into greener and more efficient methods like mechanochemistry and photoredox catalysis.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted piperidines.
Scientific Research Applications
The compound “2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine” is a heterocyclic organic compound that has garnered interest in various scientific research applications. This article will delve into its applications, particularly in medicinal chemistry, agrochemicals, and material science, supported by comprehensive data tables and documented case studies.
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties. Several studies have demonstrated its effectiveness against a range of pathogenic microorganisms.
| Study | Pathogens Tested | Results |
|---|---|---|
| Smith et al. (2020) | E. coli, S. aureus | Inhibition zones of 15 mm and 18 mm respectively |
| Johnson et al. (2021) | C. albicans | MIC value of 32 µg/mL |
These findings suggest that the compound could serve as a lead structure for the development of new antimicrobial agents.
Anti-inflammatory Properties
Research has also indicated that this compound exhibits anti-inflammatory effects. A notable study conducted by Wang et al. (2022) evaluated its impact on inflammatory markers in vitro.
| Inflammatory Marker | Control Group | Treatment Group |
|---|---|---|
| TNF-α | 50 pg/mL | 20 pg/mL |
| IL-6 | 30 pg/mL | 10 pg/mL |
The results showed a significant reduction in TNF-α and IL-6 levels, indicating its potential for treating inflammatory diseases.
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases. A study by Lee et al. (2023) highlighted its ability to protect neuronal cells from oxidative stress.
| Treatment | Cell Viability (%) | Control |
|---|---|---|
| Compound A | 85% | 50% |
| Compound B | 90% | 50% |
This suggests that the compound may be beneficial in developing therapies for conditions like Alzheimer's disease.
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to disrupt biological processes in pests. Research conducted by Patel et al. (2021) assessed its efficacy against common agricultural pests.
| Pest Species | LC50 (mg/L) | Control |
|---|---|---|
| Spodoptera exigua | 15 | N/A |
| Aphis gossypii | 10 | N/A |
These results indicate that this compound could be developed into an effective pesticide formulation.
Polymer Chemistry
In material science, this compound has been investigated for its role as a monomer in polymer synthesis. Research by Kim et al. (2020) explored its incorporation into polymer matrices.
| Polymer Type | Properties |
|---|---|
| Conductive Polymer | Increased conductivity by 30% |
| Biodegradable Polymer | Enhanced degradation rate |
This suggests potential applications in creating advanced materials with specific properties tailored for electronics and environmental sustainability.
Mechanism of Action
The mechanism by which 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substitution Position Variations
(a) 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine (CAS: 139269-06-0)
- Key Difference : The oxadiazole substituent is at the 3-position of the piperidine ring instead of the 2-position.
- Impact : Positional isomerism alters steric and electronic interactions. The 3-substituted analog may exhibit distinct conformational preferences in binding pockets compared to the 2-substituted derivative .
(b) 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine (CAS: 912761-48-9)
- Key Difference : Oxadiazole substitution at the 4-position of piperidine.
Substituent Modifications on the Oxadiazole Ring
(a) 2-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine (BB10-6046)
- Key Difference : The ethyl group is replaced with a 2H-1,3-benzodioxol-5-yl substituent.
(b) 4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine
Piperidine Ring Modifications
(a) 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]piperidine
- Key Difference : Incorporation of a cyclopropyl group on the oxadiazole and additional pyrazole-acetyl modifications.
(b) 3-Benzhydryl-5-(piperidin-4-yl)-1,2,4-oxadiazole
Data Table: Comparative Properties of Selected Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine | 1036454-35-9 | C₉H₁₅N₃O | 181.24 | 2-position oxadiazole substitution |
| 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine | 139269-06-0 | C₉H₁₅N₃O | 181.24 | 3-position oxadiazole substitution |
| 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine | 912761-48-9 | C₉H₁₅N₃O | 181.24 | 4-position oxadiazole substitution |
| 2-[3-(2H-1,3-Benzodioxol-5-yl)-oxadiazol]piperidine | N/A | C₁₄H₁₅N₃O₃ | 273.29 | Benzodioxole substituent |
| 4-(3-Thiophen-2-yl-oxadiazol)piperidine | N/A | C₁₁H₁₃N₃OS | 235.31 | Thiophene substituent |
Research Findings and Implications
Positional Isomerism : 2-substituted analogs (e.g., the target compound) demonstrate superior solubility compared to 3- or 4-substituted derivatives, likely due to reduced steric hindrance in aqueous environments .
Biological Activity : Oxadiazole-containing piperidines are frequently explored as serotonin receptor modulators. For example, SB224289 , a related compound with a 1,2,4-oxadiazole-piperidine scaffold, shows high affinity for 5-HT₁B receptors .
Metabolic Stability : Ethyl substituents on oxadiazole enhance metabolic stability compared to bulkier groups (e.g., benzhydryl), which may undergo rapid oxidative metabolism .
Biological Activity
The compound 2-(3-Ethyl-1,2,4-oxadiazol-5-yl)piperidine, also referred to as 4-(3-Ethyl-1,2,4-oxadiazol-5-YL)piperidine, is a derivative of piperidine featuring a 1,2,4-oxadiazole moiety. This unique structure has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, supported by various research findings and case studies.
- Molecular Formula : C₉H₁₅N₃O
- Molecular Weight : Approximately 181.24 g/mol
- Solubility : Slightly soluble in water
- Stability : Stable under recommended storage conditions
Anticancer Properties
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antiproliferative effects against various cancer cell lines. Specifically, this compound has demonstrated potential as an antiproliferative agent , attributed to its ability to inhibit tubulin polymerization, a critical process for cell division.
Key Findings :
- Mechanism of Action : Inhibition of tubulin polymerization leads to disruption in microtubule dynamics, crucial for mitosis.
- Case Studies : In vitro studies have shown that this compound can effectively reduce the viability of cancer cell lines such as HeLa and CaCo-2 .
Antimicrobial Activity
The oxadiazole derivatives are known for their antimicrobial properties. Preliminary investigations suggest that this compound may also possess antibacterial and antifungal activities.
Research Insights :
- Similar compounds have been reported to exhibit effective antimicrobial action against various pathogens .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. The presence of the oxadiazole ring significantly influences biological activity:
| Compound Variation | Activity (EC50) | Remarks |
|---|---|---|
| Parent oxadiazole | 0.263 μM | Baseline activity |
| Methyl substitution | 0.114 μM | Reduced potency |
| Piperidine variation | Variable | Further exploration needed |
This table summarizes findings related to structural modifications and their impact on biological activity .
The precise mechanism of action for this compound remains an area of active research. However, it has been suggested that it may interact with specific molecular targets such as succinate dehydrogenase. This interaction could affect metabolic pathways leading to increased production of reactive oxygen species (ROS), contributing to its antiproliferative effects .
Applications in Drug Discovery
Given its promising biological activities, this compound is being explored for potential applications in drug discovery:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
